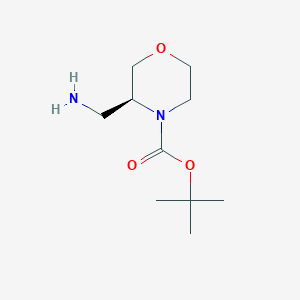

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSSIQNSBCQILH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657772 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-79-8 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Boc-3-aminomethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a constrained morpholine scaffold with a reactive primary amine, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its structure, a detailed, field-proven synthetic protocol, thorough characterization data, and insights into its applications in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined three-dimensional structure, which is crucial for its role as a chiral building block. The morpholine ring exists in a stable chair conformation, with the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influencing the ring's conformational preference. The aminomethyl substituent at the chiral C3 position provides a key functional handle for further chemical modifications.

| Property | Value | Source(s) |

| IUPAC Name | tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | [1] |

| CAS Number | 1187929-79-8 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [3] |

| Molecular Weight | 216.28 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, protect from light | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A reliable and scalable synthetic route starting from commercially available (S)-4-Boc-morpholine-3-carboxylic acid is outlined below. This pathway involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a good leaving group, displacement with an azide, and finally, reduction of the azide to the desired primary amine.

Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This step involves the reduction of the carboxylic acid to a primary alcohol. A mixed anhydride is first formed to activate the carboxylic acid, which is then reduced with sodium borohydride.

-

To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).

-

Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15°C. Stir the mixture for 30 minutes.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water.

-

Add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not exceed -10°C.

-

Stir the reaction mixture for 3 hours at -10°C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate[5].

Step 2: Synthesis of (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate

The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

-

Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.

-

Add triethylamine (Et₃N) (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

Step 3: Synthesis of (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate

The mesylate is displaced by an azide ion through an Sₙ2 reaction.

-

Dissolve the crude (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate[6].

Step 4: Synthesis of this compound

The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Dissolve (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in methanol (MeOH).

-

Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound as the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected for the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), and aminomethyl protons (multiplet, ~2.7-2.9 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), morpholine ring carbons (~45-70 ppm), and the aminomethyl carbon (~43 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 217.15. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the C=O stretching of the Boc group (~1690 cm⁻¹). |

Applications in Drug Discovery

This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutically active compounds. Its primary application lies in the development of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases[7]. Several BTK inhibitors have been developed, and many of them incorporate a chiral morpholine moiety to achieve high potency and selectivity. The (S)-aminomethylmorpholine scaffold can be readily incorporated into the final drug structure, where the primary amine serves as a key point for attachment to the core heterocyclic scaffold of the inhibitor.

For instance, this building block can be utilized in the synthesis of reversible BTK inhibitors. The primary amine of this compound can be reacted with an activated heterocyclic core, followed by deprotection of the Boc group if necessary, to yield the final drug candidate[8]. The stereochemistry at the C3 position of the morpholine ring is often crucial for optimal binding to the kinase active site.

The use of this specific chiral building block allows for the precise control of the stereochemistry in the final drug molecule, which is a critical factor for its efficacy and safety profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the intermediates in its synthesis. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[9].

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | 475106-18-4 [amp.chemicalbook.com]

- 5. CAS 714971-28-5: tert-Butyl (3S)-3-(hydroxymethyl)morpholi… [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Characterization of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Introduction: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, including a secondary amine shielded by a tert-butyloxycarbonyl (Boc) group and a primary amine, make it a versatile scaffold for synthesizing more complex molecules, potentially for targeting a range of neurological disorders and other conditions.[1] A thorough understanding of the physicochemical properties of such an intermediate is a foundational requirement in the drug development process. These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and stability of a final active pharmaceutical ingredient (API).[2][3]

This guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a list of parameters but a detailed exposition of the experimental methodologies required to determine them. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative standards.

Section 1: Identity and Structural Confirmation

Before any other property is measured, the unequivocal confirmation of the molecule's identity and structure is paramount. This is achieved through a combination of spectroscopic and spectrometric techniques.

Foundational Data

A baseline of essential information must be established. While some data is available from commercial suppliers, it should always be experimentally verified.

| Property | Data | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4][5] |

| Molecular Weight | 216.28 g/mol | [4][5] |

| CAS Number | 1072553-97-3 (for S-enantiomer) | - |

Experimental Protocols for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural signature.[6][7]

Protocol 1: NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the carbon-hydrogen framework and connectivity.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include the tert-butyl protons (singlet, ~1.4 ppm), morpholine ring protons (multiplets, ~3.2-4.0 ppm), and aminomethyl protons (multiplet, ~2.7-2.9 ppm).

-

¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon environments, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the morpholine ring.

-

2D NMR (COSY & HSQC): If structural ambiguity exists, run 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to link protons to their directly attached carbons) to definitively assign all signals.[8]

-

-

Causality: The choice of solvent is critical; the compound must be fully soluble to yield sharp, well-resolved peaks. 2D NMR is employed because it resolves overlapping signals in 1D spectra, providing clear evidence of atomic connectivity.[9]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass and confirm the elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.

-

Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Analysis: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass for C₁₀H₂₁N₂O₃⁺.

-

-

Causality: ESI is chosen because it is a soft ionization method that minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.[7] HRMS provides an exact mass measurement, which is far more definitive for formula confirmation than nominal mass.

Section 2: Thermal Properties and Stability

Thermal analysis provides critical information about the melting point, decomposition temperature, and potential polymorphism of the compound.[10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.[11]

Protocol 3: DSC and TGA Analysis

-

Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

-

Instrument Setup: Place the sample pan in the instrument. Run a baseline experiment with an empty pan to ensure instrument stability.[12]

-

Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).[13]

-

Data Analysis:

-

-

Causality: A controlled heating rate of 10 °C/min is standard as it provides a good balance between resolution and experiment time. The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[13]

Data Presentation: Thermal Properties

| Parameter | Result |

|---|---|

| Melting Point (Tₘ, DSC Onset) | To be determined |

| Heat of Fusion (ΔHfus) | To be determined |

| Decomposition Onset (TGA) | To be determined |

Workflow for Thermal Analysis

Caption: Workflow for DSC/TGA thermal characterization.

Section 3: Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[15] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[16][17]

Protocol 4: Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the thermodynamic solubility in aqueous media at various pH levels.

-

Methodology:

-

Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[16]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

-

Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[17] A 24-48 hour equilibration period is necessary to ensure the system has reached a true thermodynamic equilibrium, as shorter times may only yield kinetic solubility measurements.[18] The choice of pH values reflects the different environments the drug would encounter in the gastrointestinal tract.[19]

Data Presentation: pH-Dependent Aqueous Solubility

| pH of Medium | Solubility (μg/mL) at 25°C |

|---|---|

| 2.0 (Simulated Gastric Fluid) | To be determined |

| 4.5 | To be determined |

| 6.8 (Simulated Intestinal Fluid) | To be determined |

| 7.4 | To be determined |

Section 4: Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the primary amine is basic and will be protonated at low pH. The pKa dictates the charge state of the molecule, which profoundly impacts its solubility, permeability, and interaction with biological targets.[20][21] Potentiometric titration is a highly accurate method for its determination.[22][23]

Protocol 5: pKa Determination by Potentiometric Titration

-

Objective: To determine the pKa of the primary amine functional group.

-

Methodology:

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water. To ensure solubility, a co-solvent like methanol may be used, but the aqueous pKa must then be extrapolated.[24] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[25]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[20] Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified as the inflection point of the curve (maximum of the first derivative).[20] At least three replicate titrations should be performed.[25]

-

-

Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.[25] Removing dissolved CO₂ is critical because it can form carbonic acid, which would interfere with the titration of a basic compound and introduce errors.[22]

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Section 5: Chiral Purity

Since the compound is a single enantiomer ((S)-configuration), confirming its chiral purity is essential. The presence of the undesired (R)-enantiomer could have different pharmacological effects or introduce regulatory hurdles.[26] Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for this analysis.[27]

Protocol 6: Chiral Purity Analysis by HPLC

-

Objective: To quantify the percentage of the (S)-enantiomer and detect any (R)-enantiomer impurity.

-

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating enantiomers of this type.[28][29]

-

Method Development: Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) that provides baseline separation of the two enantiomers.[30]

-

Sample Analysis: Prepare a known concentration of the sample in the mobile phase. Inject the sample onto the chiral HPLC system.

-

Quantification: Integrate the peak areas for both the (S)- and (R)-enantiomers. The chiral purity (or enantiomeric excess, %ee) is calculated from these areas.[27]

-

-

Causality: A chiral stationary phase creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.[27] Method development is crucial as the separation is highly sensitive to the mobile phase composition and temperature.[30]

Data Presentation: Chiral Purity

| Parameter | Result |

|---|---|

| Retention Time (S)-enantiomer | To be determined |

| Retention Time (R)-enantiomer | To be determined |

| Chiral Purity (% Area of S) | To be determined |

| Enantiomeric Excess (% ee) | To be determined |

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the essential data required for the intelligent progression of this compound from a chemical intermediate to a component of a well-developed drug candidate. By rigorously applying these methodologies, researchers can build a robust data package that informs synthetic route optimization, formulation design, and regulatory submissions, ultimately de-risking and accelerating the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labinsights.nl [labinsights.nl]

- 3. ajptonline.com [ajptonline.com]

- 4. tert-butyl 3-(aminomethyl)morpholine-4-carboxylate - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fpe.umd.edu [fpe.umd.edu]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. enamine.net [enamine.net]

- 19. langhuapharma.com [langhuapharma.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. pacificbiolabs.com [pacificbiolabs.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. skpharmteco.com [skpharmteco.com]

- 27. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 28. pharmaguru.co [pharmaguru.co]

- 29. uhplcs.com [uhplcs.com]

- 30. benchchem.com [benchchem.com]

A Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: A Chiral Building Block for Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a key chiral intermediate in pharmaceutical research and development. We will explore its fundamental physicochemical properties, detail a representative synthetic pathway with an emphasis on strategic choices, and elucidate its versatile applications as a scaffold in the synthesis of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction

This compound is a synthetically versatile morpholine derivative that has garnered significant attention in medicinal chemistry. The morpholine ring is a privileged scaffold, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This specific compound is distinguished by three critical features:

-

A Defined Stereocenter: The (S)-configuration at the C3 position allows for stereospecific interactions with biological targets, a crucial aspect in the design of potent and selective therapeutics.

-

An Orthogonally Protected Diamine: It possesses a free primary amine, available for immediate synthetic elaboration, and a secondary amine within the morpholine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be readily removed when desired, offering strategic flexibility in multi-step syntheses.[1]

-

A Reactive Handle: The primary aminomethyl group serves as a key point for derivatization, enabling the construction of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).[2]

This guide will serve as a comprehensive resource, detailing the compound's properties, synthesis, and strategic application in drug discovery workflows.

Physicochemical and Structural Properties

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 216.28 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][3][4][5][6] |

| CAS Number | 475106-18-4 | [1][3][4][5] |

| Appearance | White to off-white solid or orange liquid | [1][5] |

| Boiling Point | ~310.7 °C (Predicted) | [4][5] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [7] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place. | [1][5][8][9] |

Structural Elucidation

The structure of this compound features a six-membered morpholine heterocycle. The nitrogen atom of the ring is protected as a tert-butyl carbamate (Boc), which enhances solubility in organic solvents and prevents its participation in undesired side reactions.[1] The key functional group for synthetic elaboration is the primary amine on the methyl substituent at the chiral C3 position.

Figure 1. 2D Chemical Structure.

Figure 1. 2D Chemical Structure.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this chiral building block often starts from a readily available, enantiopure starting material. L-serine is an ideal candidate, as it provides the required carbon backbone and the correct stereochemistry at the eventual C3 position of the morpholine ring.

The synthetic strategy involves three key transformations:

-

Protection and Reduction: The carboxylic acid of L-serine is protected (e.g., as a tert-butyl ester), and the amino group is protected with a suitable group (e.g., Cbz). The protected acid is then reduced to the corresponding primary alcohol.

-

Ring Formation: The hydroxyl group is converted into a leaving group, followed by N-alkylation and subsequent cyclization to form the morpholine ring.

-

Functional Group Manipulation: The protecting groups are manipulated, and the Boc group is installed on the morpholine nitrogen, followed by conversion of the remaining functional group into the aminomethyl side chain.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, multi-step synthesis adapted from common organic chemistry principles and patent literature for related structures.[10][11]

Step 1: Synthesis of (S)-tert-butyl 2-((benzyloxy)carbonylamino)-3-hydroxypropanoate

-

To a stirred suspension of N-Cbz-L-serine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated NH₄Cl solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected amino alcohol.

Step 2: Formation of the Morpholine Ring

-

Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add sodium hydride (NaH) (1.2 eq) portion-wise and stir for 30 minutes.

-

Add 2-chloroacetyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature.

-

After 4 hours, quench carefully with water. Extract with ethyl acetate, dry the organic phase, and concentrate. The crude product is then treated with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization to the morpholinone.

Step 3: Reduction and Boc Protection

-

Dissolve the morpholinone intermediate in THF and add a reducing agent, such as borane-THF complex (BH₃·THF), to reduce the amide carbonyl.

-

After completion, quench the reaction and work up to isolate the secondary amine.

-

Dissolve the resulting morpholine in DCM, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature to install the Boc protecting group on the ring nitrogen.

Step 4: Final Conversion to the Target Compound

-

The remaining functional group (derived from the original serine side chain) is converted to the aminomethyl group. This can be achieved via a sequence of oxidation to an aldehyde, followed by reductive amination, or conversion to a nitrile followed by reduction.

Workflow Visualization: Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the target molecule.

Caption: A generalized workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the presence of the Boc group (~1.4 ppm), the morpholine ring protons, and the aminomethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (m/z = 217.15 for [M+H]⁺), confirming the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (e.e.) and ensure the stereochemical integrity of the (S)-enantiomer.

Applications in Drug Discovery and Development

Role as a Chiral Building Block

This compound is highly valued as an intermediate for creating libraries of complex molecules for biological screening.[1] Its utility stems from the ability to perform selective chemistry on the primary amine while the secondary amine is masked. The Boc group can then be removed under acidic conditions to allow for further derivatization at the ring nitrogen, providing a second vector for diversification. This makes it an excellent tool for developing drugs targeting neurological disorders and for creating enzyme inhibitors.[1]

Key Chemical Transformations

The primary amine is a nucleophilic handle that readily participates in several key bond-forming reactions:

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDCI) to form amide bonds. This is one of the most common transformations in medicinal chemistry.[2]

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides, which are often used as bioisosteres for amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Workflow for Library Derivatization

The diagram below illustrates how this compound can be used as a starting point for generating a diverse chemical library.

Caption: Derivatization strategy using the title compound as a scaffold.

Safety, Handling, and Storage

Hazard Identification

It is essential to handle this chemical with appropriate safety precautions. The compound is associated with the following GHS hazard statements:

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5] |

| H335 | May cause respiratory irritation. | [5] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage and Stability

The compound is stable at room temperature but should be stored under refrigerated conditions (2-8°C) for long-term preservation of purity.[5][7] It should be kept in a tightly sealed container, protected from moisture and light.

Conclusion

This compound is a high-value chiral building block that offers significant strategic advantages in the synthesis of pharmaceutical candidates. Its defined stereochemistry, orthogonally protected amine functionalities, and the stability of the morpholine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables its effective incorporation into drug discovery programs to generate novel and potent therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 3. tert-butyl 3-(aminomethyl)morpholine-4-carboxylate - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | 475106-18-4 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 1220039-36-0|tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a key building block in contemporary drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing a framework for the structural verification and quality control of this important synthetic intermediate.

Introduction: A Versatile Morpholine Building Block

This compound (Figure 1) has emerged as a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility is primarily derived from the presence of a stereochemically defined morpholine scaffold, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group that allows for controlled, sequential reactions.[1] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

Given its role as a critical starting material, rigorous spectroscopic characterization is paramount to ensure its identity, purity, and stereochemical integrity. This guide will detail the expected spectroscopic data based on the fundamental principles of NMR, IR, and MS, supplemented with data from closely related analogs.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The key structural features to consider are:

-

Chiral Center: The stereocenter at the C3 position of the morpholine ring.

-

Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen, which adopts a chair conformation.

-

Aminomethyl Group: A primary amine attached to the chiral center.

-

Boc Protecting Group: A bulky tert-butyloxycarbonyl group attached to the morpholine nitrogen.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | ~1.47 | Singlet (s) | A strong, sharp singlet due to the nine equivalent protons of the Boc group. |

| Aminomethyl CH₂ (2H) | ~2.80 - 3.00 | Multiplet (m) | These protons are diastereotopic due to the adjacent chiral center, leading to a complex multiplet. |

| Morpholine Ring Protons (7H) | ~2.90 - 4.00 | Multiplets (m) | The morpholine ring protons will appear as a series of complex multiplets due to restricted rotation and diastereotopicity. The protons adjacent to the oxygen will be the most downfield. |

| Primary Amine NH₂ (2H) | ~1.50 - 2.50 | Broad Singlet (br s) | The chemical shift of the amine protons is concentration-dependent and they often appear as a broad signal that can be exchanged with D₂O. |

Causality Behind the Predictions:

-

tert-Butyl Protons: The strong singlet at ~1.47 ppm is a hallmark of the Boc protecting group and its high intensity (integrating to 9 protons) makes it a readily identifiable feature.

-

Morpholine Ring Protons: The morpholine ring exists in a chair conformation, leading to distinct axial and equatorial protons. The protons on carbons adjacent to the electron-withdrawing oxygen atom (C-2 and C-6) will be shifted downfield compared to those adjacent to the nitrogen (C-3 and C-5). The Boc group on the nitrogen will also influence the chemical shifts of the adjacent protons.

-

Aminomethyl Protons: The protons of the -CH₂-NH₂ group are adjacent to a chiral center (C3), making them diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to a complex splitting pattern (likely an AB quartet further split by coupling to the C3 proton).

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| tert-Butyl CH₃ | ~28.4 | A single, intense signal for the three equivalent methyl carbons. |

| tert-Butyl Quaternary C | ~79.9 | The quaternary carbon of the Boc group. |

| Aminomethyl CH₂ | ~42.0 - 45.0 | The carbon of the aminomethyl group. |

| Morpholine C3 | ~50.0 - 55.0 | The chiral carbon attached to the aminomethyl group. |

| Morpholine C5 | ~43.0 - 46.0 | The carbon adjacent to the Boc-protected nitrogen. |

| Morpholine C2 & C6 | ~66.0 - 68.0 | The carbons adjacent to the oxygen atom. |

| Boc Carbonyl C=O | ~155.0 | The carbonyl carbon of the carbamate. |

Causality Behind the Predictions:

-

Boc Group Carbons: The chemical shifts for the Boc group carbons are highly characteristic, with the methyl carbons appearing around 28 ppm and the quaternary carbon around 80 ppm.

-

Morpholine Ring Carbons: The carbons adjacent to the electronegative oxygen atom (C2 and C6) are significantly deshielded and appear further downfield. The carbons adjacent to the nitrogen (C3 and C5) are also deshielded, but to a lesser extent.

-

Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded and appears in the typical range for this functional group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay should be used to obtain a quantitative spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine and the C=O bond of the carbamate.

Predicted IR Absorptions:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium to Strong |

| Alkyl (C-H) | Stretch | 2975 - 2850 | Strong |

| Carbamate (C=O) | Stretch | ~1700 | Strong |

| C-N Stretch | Stretch | 1250 - 1020 | Medium |

| C-O Stretch (Ether) | Stretch | 1150 - 1085 | Strong |

Causality Behind the Predictions:

-

N-H Stretches: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[3][4][5]

-

C=O Stretch: The carbonyl group of the Boc protecting group will produce a strong, sharp absorption band around 1700 cm⁻¹. This is a key diagnostic peak for the presence of the carbamate.

-

C-N and C-O Stretches: The C-N stretching of the aliphatic amine and the C-O stretching of the ether in the morpholine ring will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a neat sample (if it is a liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol .[3][4] In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion would be observed.

-

Major Fragmentation Pathways: The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this molecule, two main α-cleavage pathways are expected:

-

Loss of the tert-butyl group: Cleavage of the O-C bond of the Boc group can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion.

-

Cleavage of the aminomethyl side chain: Cleavage of the bond between the morpholine ring and the aminomethyl group.

-

Ring Opening/Fragmentation: Fragmentation of the morpholine ring itself.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ at m/z 217.2879.

-

Mass Analysis: The mass-to-charge ratio of the ions can be measured using a variety of mass analyzers, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and the established principles of NMR, IR, and mass spectrometry. The key identifying features include the characteristic signals of the Boc protecting group in both ¹H and ¹³C NMR, the N-H and C=O stretching vibrations in the IR spectrum, and the expected molecular ion and fragmentation patterns in the mass spectrum. This technical guide provides a comprehensive framework for the analysis and interpretation of the spectroscopic data for this important synthetic building block, enabling researchers to confidently verify its structure and purity.

References

Methodological & Application

experimental protocol for using (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

An Application Guide for the Strategic Use of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth exploration of This compound , a chiral building block that offers a strategic entry point for creating complex and stereochemically defined molecules.[2][3] We will detail its fundamental properties, core applications, and provide validated, step-by-step protocols for its two primary transformations: amide bond formation and Boc-group deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Value of a Chiral Morpholine Building Block

Morpholine and its derivatives are frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[1][4] The compound this compound (herein referred to as 1 ) is a particularly valuable synthetic intermediate. Its structure features three key components:

-

A Chiral Morpholine Scaffold: The fixed (S)-stereochemistry at the C3 position provides a defined three-dimensional vector for probing interactions with biological targets, which is critical as enantiomers can exhibit vastly different binding affinities and pharmacological effects.[5]

-

A Primary Aminomethyl Group: This nucleophilic primary amine serves as a robust handle for covalent modification, most commonly through the formation of stable amide bonds—the most frequent reaction employed in drug discovery.[5][6]

-

A Boc-Protected Ring Nitrogen: The secondary amine of the morpholine ring is masked with a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group ensures chemoselectivity, allowing reactions to be directed specifically to the primary amine.[7] Its subsequent removal provides a secondary site for further diversification.[8]

This combination makes 1 an ideal building block for synthesizing novel therapeutic agents, especially enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[5][7]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

Table 1: Physicochemical and Safety Data for Compound 1

| Property | Value | Source(s) |

| CAS Number | 1187929-79-8 | [9] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [7] |

| Molecular Weight | 216.28 g/mol | [7] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in DCM, THF; insoluble in water | [5] |

| Storage | Store at 2-8°C (Refrigerator), in a dry, well-ventilated place.[10] | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [10] |

Expert Handling Recommendations:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, consult a physician.[9]

-

Stability: The compound is hygroscopic. Store in a tightly sealed container to prevent moisture absorption, which can compromise reactivity.[11]

Core Synthetic Transformations

Compound 1 is designed for a two-stage diversification strategy. The primary amine is first coupled with a molecule of interest (e.g., a carboxylic acid). Subsequently, the Boc group on the morpholine ring nitrogen can be removed to allow for a second synthetic modification.

Caption: Core synthetic pathways for Compound 1.

Detailed Experimental Protocols

The following protocols are standard, validated methods. Researchers should always monitor reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This is the most common and reliable method for coupling a carboxylic acid to the primary amine of compound 1 .

Principle of the Reaction: The reaction proceeds in two key steps. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable intermediate is immediately reacted with N-hydroxysuccinimide (NHS) to generate a more stable, amine-reactive NHS ester. This ester efficiently acylates the primary amine of compound 1 to form the desired amide bond, releasing NHS.[12] The use of NHS increases coupling efficiency and minimizes side reactions, such as racemization of chiral carboxylic acids.[12]

Caption: Experimental workflow for amide bond formation.

Materials:

-

Carboxylic acid of interest

-

This compound (1 )

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (if the amine starting material is a salt)

-

Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel).

Step-by-Step Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

To this solution, add NHS (1.2 eq) followed by EDC (1.2 eq).

-

Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS ester.

-

In a separate flask, dissolve compound 1 (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the solution of compound 1 to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of starting materials by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Causality & Self-Validation:

-

Why Anhydrous Conditions? EDC and the O-acylisourea intermediate are highly susceptible to hydrolysis. Water will quench the reaction, leading to low yields.[12]

-

Validation: The progress of the reaction can be easily tracked by LC-MS by monitoring the disappearance of the carboxylic acid starting material (mass = M) and the appearance of the desired product (mass = M + 216.28 - 18.02 = M + 198.26).

Protocol 2: N-Boc Group Deprotection

This protocol removes the Boc protecting group to reveal the secondary amine of the morpholine ring, making it available for subsequent reactions.

Principle of the Reaction: The Boc group is designed to be stable to most reaction conditions but readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of a stable tert-butyl cation. This cation is typically captured by a scavenger. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free secondary amine as a TFA salt.[8][13]

Caption: Experimental workflow for Boc deprotection.

Materials:

-

Boc-protected substrate (e.g., the product from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger, such as Triisopropylsilane (TIS)

Step-by-Step Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM.

-

Add a solution of TFA in DCM. A common concentration is 20-50% TFA by volume.[12] If the substrate contains sensitive functional groups prone to alkylation, add a scavenger like TIS (1-5% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

-

If the free amine is required for the next step, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin).

Causality & Self-Validation:

-

Why a Scavenger? The liberated tert-butyl cation is an electrophile that can alkylate electron-rich functional groups (like phenols or indoles) on your molecule. TIS acts as a sacrificial scavenger, preventing these side reactions.

-

Validation: Successful deprotection is confirmed by LC-MS, observing the loss of the Boc group (a decrease in mass of 100.12 Da) from the starting material.

Conclusion

This compound is a high-value, versatile building block for modern synthetic and medicinal chemistry. Its pre-installed chirality and orthogonal protecting group strategy provide a reliable and efficient route to complex, stereochemically defined molecules. The protocols detailed herein represent robust and field-tested methods for its application in amide coupling and deprotection reactions, enabling researchers to confidently incorporate this privileged scaffold into their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Versatile Reactivity of the Aminomethyl Group on the Morpholine Ring: A Guide for Synthetic and Medicinal Chemists

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates, make it an attractive component in molecular design.[2] The introduction of an aminomethyl group onto the morpholine ring, specifically as 4-(aminomethyl)morpholine, further enhances its utility by providing a reactive handle for a diverse range of chemical transformations. This primary amine serves as a versatile synthon for the construction of more complex molecules, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

This technical guide provides an in-depth exploration of the key reactions involving the aminomethyl group on the morpholine ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase their applications in the synthesis of medicinally relevant compounds.

Core Reactions of the Aminomethyl Group

The exocyclic primary amine of 4-(aminomethyl)morpholine exhibits classical nucleophilic reactivity, making it amenable to a variety of indispensable synthetic transformations. The most prominent of these include N-alkylation, N-acylation, and reductive amination. These reactions allow for the straightforward introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the final molecule.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental reaction for the formation of carbon-nitrogen bonds, converting the primary aminomethyl group into a secondary or tertiary amine. This transformation is crucial for expanding molecular diversity and fine-tuning the biological activity of a lead compound.

Mechanism: The reaction typically proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. A base is commonly employed to neutralize the resulting ammonium salt and regenerate the free amine for further reaction if desired.

Experimental Protocol: N-Alkylation of 4-(Aminomethyl)morpholine with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-1-(morpholin-4-yl)methanamine.

-

Materials:

-

4-(Aminomethyl)morpholine (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

-

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 4-(aminomethyl)morpholine and anhydrous acetonitrile (approximately 10-15 mL per mmol of amine).

-

Add anhydrous potassium carbonate to the solution.

-

While stirring at room temperature, add benzyl bromide dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake with a small portion of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-(morpholin-4-yl)methanamine.

-

Table 1: Representative N-Alkylation Reactions of Amines

| Amine | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Methanol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 220 | - | 93.8 (selectivity) | [3] |

| 4-((1H-Benzimidazol-2-yl)methyl)morpholine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 16 | - | [4] |

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Visualization 1: N-Alkylation Workflow

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. Its incorporation into peptide structures offers a compelling strategy to generate peptidomimetics with enhanced pharmacological profiles. The morpholine ring can impart favorable properties such as increased solubility, metabolic stability, and the ability to serve as a hydrogen bond acceptor. (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a versatile building block designed for the strategic introduction of a constrained, chiral morpholine moiety into a peptide backbone.

This bifunctional molecule features a primary amine for peptide bond formation and a Boc-protected secondary amine within the morpholine ring, ensuring chemoselective coupling during solid-phase peptide synthesis (SPPS).[1][2] The (S)-stereochemistry at the 3-position provides a defined three-dimensional vector for the appended peptide chain, which can be critical for optimizing interactions with biological targets.[3] This technical guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this valuable building block into peptide sequences.

Mechanism of Incorporation: A Boc-Strategy Approach

The use of this compound is fully compatible with standard Boc/Bzl solid-phase peptide synthesis strategies.[4] The synthesis cycle hinges on the differential lability of the two protecting groups present in the molecule and the growing peptide chain on the solid support.

The core principle involves the following key stages:

-

Boc Deprotection of the Growing Peptide Chain: The N-terminal Boc group of the resin-bound peptide is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a free primary amine.[5]

-

Coupling of this compound: The free primary amine of the morpholine building block is then coupled to the deprotected N-terminus of the peptide on the resin. This amide bond formation is mediated by standard peptide coupling reagents.[4]

-

Iterative Chain Elongation: Following the incorporation of the morpholine unit, the process of deprotection and coupling is repeated with subsequent amino acids to extend the peptide chain from the N-terminus of the newly introduced morpholine moiety.

-

Final Cleavage and Deprotection: Upon completion of the desired sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (and the Boc group on the morpholine) are removed simultaneously, typically using a strong acid cocktail.[5]

The following diagram illustrates the logical workflow for incorporating the morpholine unit into a peptide sequence.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the morpholine unit.

Data Presentation: Reagents and Conditions

The successful incorporation of this compound relies on the appropriate selection of reagents and reaction conditions. The following table summarizes the key parameters for a standard Boc-SPPS protocol.

| Parameter | Recommended Reagent/Condition | Rationale & Notes |

| Solid Support | PAM or MBHA resin (0.3-0.8 mmol/g) | Standard resins for Boc-SPPS. Lower loading is beneficial for longer or more complex sequences to minimize steric hindrance. |

| Boc Deprotection | 50% TFA in Dichloromethane (DCM) | Standard condition for efficient Boc group removal. A 2-minute pre-wash followed by a 20-30 minute reaction is typical.[5] |

| Neutralization | 5-10% DIEA in DCM | Essential to neutralize the TFA salt of the N-terminal amine before the coupling step.[4] |

| Coupling Reagents | HATU/DIEA or HBTU/HOBt/DIEA | HATU is a highly efficient coupling reagent, particularly for sterically hindered building blocks. HBTU/HOBt is a common and effective alternative.[4] |

| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for swelling the resin and dissolving reagents. |

| Monitoring | Kaiser (Ninhydrin) Test | Used to detect the presence of free primary amines after the coupling step. A negative result (yellow beads) indicates successful coupling.[4] |

| Final Cleavage | Anhydrous HF or TFMSA cocktails | Strong acids required for cleavage from PAM/MBHA resins and removal of side-chain protecting groups. Scavengers (e.g., anisole, thioanisole) must be included. |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Boc Deprotection of the Resin-Bound Peptide

Objective: To remove the N-terminal Boc protecting group from the growing peptide chain to allow for the subsequent coupling reaction.

Materials:

-

Peptide-resin (e.g., PAM or MBHA resin) with an N-terminal Boc-protected amino acid.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Trifluoroacetic acid (TFA).

-

Isopropyl alcohol (IPA).

-

Reaction vessel for manual SPPS.

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and IPA (2 times).[4]

Protocol 2: Coupling of this compound

Objective: To couple the morpholine building block to the deprotected N-terminus of the resin-bound peptide.

Materials:

-

Deprotected peptide-resin from Protocol 1.

-

This compound.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIEA).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

Procedure:

-

Neutralization: a. Wash the deprotected resin with DCM (2 times). b. Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the TFA salt. c. Drain the neutralization solution and wash the resin thoroughly with DCM (3 times).[4]

-

Amino Acid Activation: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: a. Add the activated morpholine solution to the washed and neutralized peptide-resin. b. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring and Washing: a. Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates completion. If the test is positive (blue/purple beads), the coupling step should be repeated. b. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain from the N-terminus of the incorporated morpholine unit.

The following diagram illustrates the key chemical transformation during the coupling step.

Caption: Amide bond formation between the peptide and the morpholine building block.

Conclusion and Future Perspectives

This compound is a highly valuable building block for the synthesis of novel peptidomimetics. Its straightforward incorporation using standard Boc-SPPS protocols allows for the precise introduction of a constrained, chiral morpholine scaffold into peptide sequences. This modification can lead to compounds with improved drug-like properties, including enhanced stability, solubility, and biological activity. The protocols detailed in this guide provide a robust framework for researchers to explore the vast potential of morpholine-containing peptides in drug discovery and development. Future applications may include the synthesis of cyclic peptides, stapled peptides, and other complex architectures where the morpholine unit can serve as a key structural and functional element.

References

Application Notes and Protocols: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of the C3-Substituted Morpholine Scaffold

In contemporary medicinal chemistry, the morpholine heterocycle is recognized as a "privileged structure."[1] Its prevalence in approved drugs and clinical candidates stems from its ability to confer advantageous physicochemical and pharmacokinetic properties. The morpholine ring, with its ether oxygen, can enhance aqueous solubility and act as a hydrogen bond acceptor, while the saturated, non-planar ring structure often improves metabolic stability and reduces off-target toxicities compared to more aromatic systems.[1][2]

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate emerges as a particularly strategic building block for several key reasons:

-

Stereochemical Control: The fixed (S)-stereochemistry at the C3 position provides a defined three-dimensional vector for substituents, which is critical for precise interaction with chiral biological targets like enzyme active sites and receptors.

-

Orthogonal Protection Strategy: The molecule features two distinct nitrogen atoms. The ring nitrogen is protected as a tert-butyloxycarbonyl (Boc) carbamate, while the exocyclic primary amine is initially masked by its incorporation into the aminomethyl group, ready for unmasking and functionalization. This Boc group is stable under a variety of conditions but can be removed cleanly under acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3]

-

Versatile Functional Handle: Upon Boc deprotection, the secondary amine of the morpholine ring is revealed. However, the primary utility of this specific building block lies in the reactivity of the aminomethyl group after the Boc group on the ring nitrogen directs its coupling. This primary amine serves as a versatile nucleophile for a wide array of chemical reactions, most notably amide bond formations and reductive aminations, which are cornerstone reactions in drug discovery.[4][5][6]

-

Improved Pharmacokinetics: The morpholine scaffold is known to favorably impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can improve metabolic stability, bioavailability, and clearance profiles, making it a valuable component in the design of orally available drugs.[2][4]

This guide provides detailed protocols for the deprotection and subsequent derivatization of this compound, offering a practical framework for its incorporation into drug discovery programs.

PART 1: Deprotection of the Morpholine Nitrogen